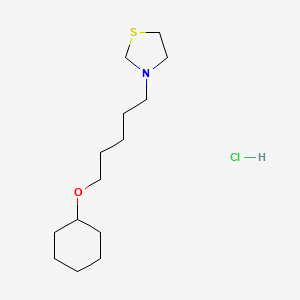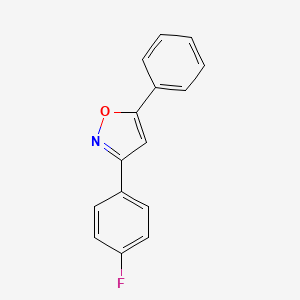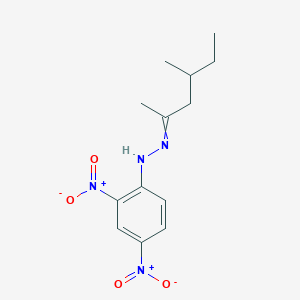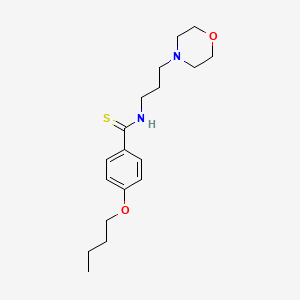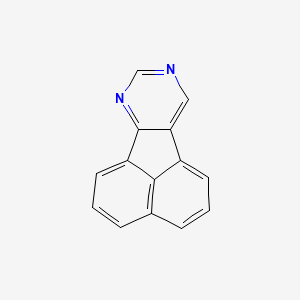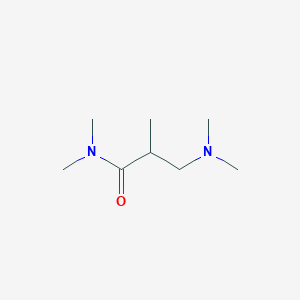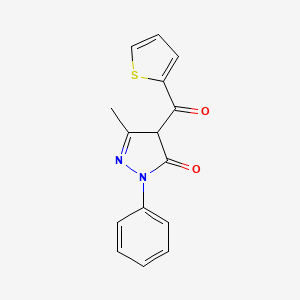![molecular formula C9H24ClNO6P2 B14678875 [(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride CAS No. 32545-68-9](/img/structure/B14678875.png)
[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride is a chemical compound with the molecular formula C₉H₂₄ClNO₆P₂ It is known for its unique structure, which includes an octylamino group attached to a methanediyl bis(phosphonic acid) backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride typically involves the reaction of octylamine with a suitable phosphonic acid derivative. One common method is the reaction of octylamine with methanediylbis(phosphonic acid) under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as water or ethanol, and the temperature is maintained at around 60-80°C to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they are mixed and heated to the desired temperature. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine derivatives.
Substitution: The octylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine compounds.
Wissenschaftliche Forschungsanwendungen
[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic and inorganic compounds.
Medicine: It may be explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride can be compared with other similar compounds, such as:
Methanediylbis(phosphonic acid): Lacks the octylamino group, which may affect its reactivity and applications.
Octylphosphonic acid: Contains a single phosphonic acid group, making it less versatile in certain reactions.
Aminomethanediylbis(phosphonic acid): Similar structure but with different alkyl groups, leading to variations in properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
32545-68-9 |
|---|---|
Molekularformel |
C9H24ClNO6P2 |
Molekulargewicht |
339.69 g/mol |
IUPAC-Name |
[(octylamino)-phosphonomethyl]phosphonic acid;hydrochloride |
InChI |
InChI=1S/C9H23NO6P2.ClH/c1-2-3-4-5-6-7-8-10-9(17(11,12)13)18(14,15)16;/h9-10H,2-8H2,1H3,(H2,11,12,13)(H2,14,15,16);1H |
InChI-Schlüssel |
GUEQLOCEXRZOOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(P(=O)(O)O)P(=O)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


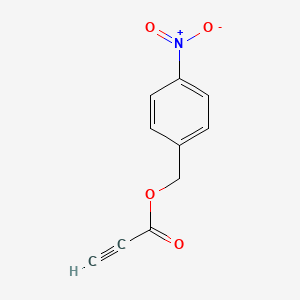


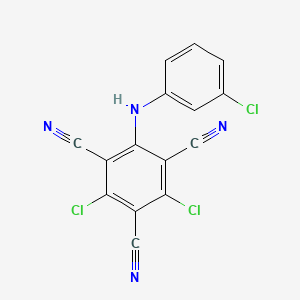
![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)
